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Introduction
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone

technique for the separation and characterization of proteins. The traditional Laemmli method,

utilizing a Tris-Glycine buffer system, is widely used; however, for applications demanding

higher resolution, particularly for membrane proteins and complex protein mixtures, alternative

buffer systems can offer significant advantages. Bicine (N,N-bis(2-hydroxyethyl)glycine) buffer

systems have emerged as a superior alternative to glycine-based buffers, providing enhanced

resolution and improved protein representation.[1][2] Bicine, a zwitterionic buffer, is effective in

the pH range of 7.6-9.0, which makes it well-suited for electrophoretic applications.[1]

This document provides detailed application notes and experimental protocols for the use of

Bicine buffer in SDS-PAGE, offering a powerful tool for researchers seeking to optimize their

protein separation experiments.

Principle of Bicine in SDS-PAGE
In a discontinuous buffer system like SDS-PAGE, the separation of proteins is influenced by the

properties of the trailing ion. In the conventional Laemmli system, glycine serves as the trailing

ion. The Bicine buffer system replaces glycine with Bicine. Due to its different pKa and charge

characteristics compared to glycine, Bicine alters the stacking and destacking of proteins within

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8054949?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/16718645/
https://www2.nau.edu/fpm/documents/SDS-PAGE.pdf
https://pubmed.ncbi.nlm.nih.gov/16718645/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the gel, leading to sharper bands and improved separation. This is particularly advantageous

for the analysis of membrane proteins, where Bicine-based systems have been shown to

significantly increase the number of resolved protein spots in two-dimensional gel

electrophoresis compared to glycine-based systems.[1][2]

Advantages of Bicine Buffer in SDS-PAGE
Enhanced Resolution: The primary advantage of using Bicine is the significant improvement

in the resolution of protein bands, especially for low molecular weight proteins and complex

mixtures.[2]

Superior for Membrane Proteins: Bicine-based systems are particularly effective for the

analysis of membrane proteins, which are often challenging to resolve with traditional

methods.[1][2]

Increased Protein Spot Count in 2D-PAGE: Studies have demonstrated a substantial

increase in the number of detectable protein spots when using Bicine-dSDS-PAGE

compared to glycine-dSDS-PAGE.[2]

Stable pH Environment: As one of Good's buffers, Bicine provides a stable pH environment

within its buffering range, which is crucial for reproducible electrophoretic separations.[1]

Data Presentation: Buffer System Comparison
Feature

Tris-Glycine System
(Laemmli)

Bicine-Tris System

Trailing Ion Glycine Bicine

Operating pH (approx.)
Alkaline (~pH 9.5 in resolving

gel)
Near-neutral to slightly alkaline

Resolution Standard
High, especially for membrane

proteins

Key Advantage
Widely established, general-

purpose

Enhanced resolution, superior

for complex samples
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Experimental Protocols
The following protocols provide detailed methodologies for preparing and running SDS-PAGE

gels using a Bicine-Tris buffer system. For comparison, the standard Tris-Glycine protocol is

also included.

Protocol 1: Bicine-Tris SDS-PAGE
This protocol is adapted for a Bicine-based running buffer. The gel preparation remains similar

to the standard Laemmli method.

1. Stock Solutions:
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Solution Composition Preparation (for 100 mL)

30% Acrylamide/Bis-

acrylamide (29:1)

29 g Acrylamide, 1 g Bis-

acrylamide

Dissolve in deionized water to

100 mL. Caution: Acrylamide is

a neurotoxin.

1.5 M Tris-HCl, pH 8.8

(Resolving Gel Buffer)
18.15 g Tris base

Dissolve in ~80 mL deionized

water, adjust pH to 8.8 with

HCl, bring volume to 100 mL.

0.5 M Tris-HCl, pH 6.8

(Stacking Gel Buffer)
6 g Tris base

Dissolve in ~80 mL deionized

water, adjust pH to 6.8 with

HCl, bring volume to 100 mL.

10% (w/v) SDS 10 g SDS
Dissolve in deionized water to

100 mL.

10% (w/v) Ammonium

Persulfate (APS)
1 g APS

Dissolve in 10 mL deionized

water. Prepare fresh.

TEMED
N,N,N',N'-

Tetramethylethylenediamine
Store at 4°C.

10X Bicine-Tris Running Buffer
500 mM Bicine, 500 mM Tris

base, 1% (w/v) SDS

81.6 g Bicine, 60.55 g Tris

base, 10 g SDS. Dissolve in

deionized water to 1 L. Do not

adjust pH.

2X Sample Buffer (Laemmli)

4% SDS, 10% 2-

mercaptoethanol, 20%

glycerol, 0.004% bromophenol

blue, 125 mM Tris-HCl, pH 6.8

Mix components and store at

-20°C.

2. Gel Preparation (for one 1.0 mm mini-gel):
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Component 10% Resolving Gel 4% Stacking Gel

Deionized Water 4.0 mL 1.4 mL

30% Acrylamide/Bis 3.3 mL 0.33 mL

1.5 M Tris-HCl, pH 8.8 2.5 mL -

0.5 M Tris-HCl, pH 6.8 - 0.5 mL

10% SDS 100 µL 25 µL

10% APS 100 µL 25 µL

TEMED 10 µL 5 µL

Total Volume 10 mL 2.26 mL

Procedure:

Assemble the gel casting apparatus.

Prepare the resolving gel solution, adding APS and TEMED last to initiate polymerization.

Pour the resolving gel, leaving space for the stacking gel. Overlay with water or isopropanol.

After polymerization, remove the overlay and pour the stacking gel solution. Insert the comb.

Allow the stacking gel to polymerize.

3. Electrophoresis:

Prepare 1X Bicine-Tris Running Buffer by diluting the 10X stock.

Assemble the gel in the electrophoresis tank and fill the inner and outer chambers with 1X

running buffer.

Prepare protein samples by mixing with 2X sample buffer and heating at 95°C for 5 minutes.

Load samples into the wells.
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Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of

the gel.

Protocol 2: Standard Tris-Glycine SDS-PAGE (Laemmli)
1. Stock Solutions:

Most stock solutions are the same as in Protocol 1, with the exception of the running buffer.

Solution Composition Preparation (for 1 L)

10X Tris-Glycine Running

Buffer

250 mM Tris base, 1.92 M

Glycine, 1% (w/v) SDS

30.3 g Tris base, 144 g

Glycine, 10 g SDS. Dissolve in

deionized water to 1 L. pH

should be ~8.3.

2. Gel Preparation and Electrophoresis:

Follow the same procedures for gel preparation and electrophoresis as in Protocol 1,

substituting the 10X Bicine-Tris Running Buffer with the 10X Tris-Glycine Running Buffer.

Visualization and Downstream Applications
Following electrophoresis, proteins can be visualized using standard staining methods such as

Coomassie Brilliant Blue or silver staining. Gels can also be used for downstream applications

like Western blotting.

Mandatory Visualizations
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Caption: Workflow for Bicine SDS-PAGE from preparation to analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8054949?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8054949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Comparison of trailing ions in SDS-PAGE buffer systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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